molecular formula C19H14FN5OS B2412517 N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-43-1

N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2412517
CAS No.: 852372-43-1
M. Wt: 379.41
InChI Key: OULXWOATXOABQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and affect its reactivity. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antiviral Activity

One of the significant applications of compounds related to N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is their antiviral properties. Specifically, derivatives of 6-phenyl-[1,2,4]triazolo[4,3‐b]pyridazine have shown promising antiviral activity against hepatitis‐A virus (HAV) (Shamroukh & Ali, 2008).

Anticancer Effects

These compounds have also been studied for their potential in cancer treatment. Derivatives with modifications like alkylurea replacing the acetamide group exhibited potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity (Wang et al., 2015). Additionally, triazolothiadiazine derivatives, closely related to the compound , have been synthesized and tested for in vitro anticancer activity, showing significant activity against specific cancer cell lines (Arandkar & Vedula, 2018).

Synthesis and Structural Studies

Structural studies and synthesis methodologies of related compounds have also been a focus area. For instance, the synthesis and structural analysis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines have been carried out, providing insights into the nonplanar tricyclic core of these compounds and their potential applications in medicinal chemistry (Aggarwal et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to speculate on the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The study and application of this compound could have various future directions. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be a drug, further studies could explore its efficacy and safety in biological systems .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-14-6-8-15(9-7-14)21-17(26)12-27-18-11-10-16-22-23-19(25(16)24-18)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULXWOATXOABQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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